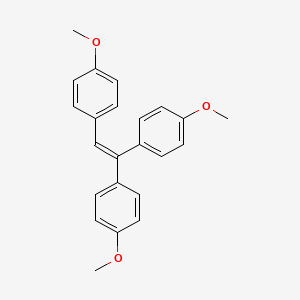

4,4',4''-(1-Vinyl-2-ylidene)trianisole

Description

Contextualization within Anisole-Derived Organic Ethenes

Anisole (B1667542), or methoxybenzene, is a fundamental building block in organic chemistry. nih.gov Its methoxy (B1213986) group (-OCH3) is a powerful electron-donating group that influences the reactivity of the aromatic ring, making it more susceptible to electrophilic aromatic substitution at the ortho and para positions. nih.govnih.gov This property is extensively utilized in the synthesis of more complex molecules for various applications, including perfumes, pharmaceuticals, and dyes. researchgate.net

When multiple anisole moieties are incorporated into a larger conjugated system, such as in an ethene (ethylene) framework, the resulting molecule's electronic and photophysical properties can be significantly altered. The compound 4,4',4''-(1-Vinyl-2-ylidene)trianisole, also known by its synonym 1,1,2-tris(4-methoxyphenyl)ethene, is a prime example. lookchem.comchemicalbook.com It belongs to the class of stilbene (B7821643) derivatives, characterized by a central ethene unit connected to aromatic rings. researchgate.net The presence of three anisyl groups in a non-coplanar arrangement around the vinylidene core creates a propeller-like structure that is central to its scientific interest. This specific arrangement of electron-rich aromatic rings is a key feature that distinguishes it within the broader family of anisole-derived organic compounds.

Historical Perspectives on Related Triarylethene Systems

The study of triarylethene systems has a rich history, initially focused on their synthesis and fundamental reactivity. However, a paradigm shift occurred in 2001 with the discovery of Aggregation-Induced Emission (AIE) by Ben Zhong Tang and his colleagues. They observed that certain propeller-shaped molecules, like 1-methyl-1,2,3,4,5-pentaphenylsilole, were non-luminescent in dilute solutions but became highly emissive upon aggregation in poor solvents or in the solid state. chemicalbook.comresearchgate.net This phenomenon was the opposite of the widely known aggregation-caused quenching (ACQ), where chromophores typically lose their fluorescence upon aggregation due to the formation of non-radiative excimers. chemicalbook.com

The mechanism behind AIE is attributed to the restriction of intramolecular motions (RIM) in the aggregated state. In solution, the multiple aryl rings of these molecules can undergo low-frequency rotational and vibrational motions, providing non-radiative pathways for the excited state to decay. In the aggregated or solid state, these motions are physically hindered, which blocks the non-radiative decay channels and forces the excited state to decay radiatively, resulting in strong fluorescence. This discovery opened up a new avenue of research into "AIE-gens" (AIE luminogens), with tri- and tetra-arylethenes becoming cornerstone examples. These materials have since been explored for a wide range of applications, including organic light-emitting diodes (OLEDs), biological probes, and chemical sensors.

Structural Significance and Research Rationale for this compound Studies

The structural architecture of this compound is the primary driver for its investigation. The molecule possesses a non-planar, propeller-like geometry due to the steric hindrance between the three bulky anisyl groups. This inherent non-planarity is a hallmark of many AIE-active molecules, as it prevents the close π-π stacking that typically leads to fluorescence quenching in the solid state.

The research rationale for studying this specific compound is multifaceted:

Fundamental AIE Studies: It serves as a model system to explore the structure-property relationships in AIE-gens. The three electron-donating methoxy groups are expected to influence the electronic properties of the ethene core, potentially tuning the color and efficiency of the emitted light.

Materials Science Applications: Due to its anticipated AIE characteristics, the compound is a candidate for applications in advanced materials. These include its potential use as an emissive layer in OLEDs, where high solid-state fluorescence efficiency is a critical requirement. lookchem.com

Organic Synthesis Intermediate: The vinyl group present in its structure offers a reactive handle for further chemical modification. lookchem.com This allows for the synthesis of more complex, functionalized derivatives or for its incorporation into polymeric structures, making it a versatile intermediate for creating novel materials. lookchem.com

While detailed, peer-reviewed studies on the specific photophysical properties of this compound are not extensively available in the public domain, its structural similarity to well-known AIE-gens provides a strong basis for its investigation as a potentially valuable material in organic electronics and optoelectronics.

Structure

3D Structure

Properties

IUPAC Name |

1-[1,2-bis(4-methoxyphenyl)ethenyl]-4-methoxybenzene | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H22O3/c1-24-20-10-4-17(5-11-20)16-23(18-6-12-21(25-2)13-7-18)19-8-14-22(26-3)15-9-19/h4-16H,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DMGVRXGFVGFXGC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C=C(C2=CC=C(C=C2)OC)C3=CC=C(C=C3)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H22O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80221312 | |

| Record name | 4,4',4''-(1-Vinyl-2-ylidene)trianisole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80221312 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

346.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7109-27-5 | |

| Record name | 1,1′,1′′-(1-Ethenyl-2-ylidene)tris[4-methoxybenzene] | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=7109-27-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4,4',4''-(1-Vinyl-2-ylidene)trianisole | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007109275 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NSC36377 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=36377 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4,4',4''-(1-Vinyl-2-ylidene)trianisole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80221312 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4,4',4''-(1-vinyl-2-ylidene)trianisole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.027.649 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 4,4 ,4 1 Vinyl 2 Ylidene Trianisole and Its Derivatives

Precursor Synthesis and Purification

The successful synthesis of 4,4',4''-(1-Vinyl-2-ylidene)trianisole is contingent upon the high-purity preparation of several key starting materials and intermediates.

Synthesis of 1,2-Bis(4-methoxyphenyl)ethanone

1,2-Bis(4-methoxyphenyl)ethanone, also known as desoxyanisoin, serves as a crucial ketonic precursor. A primary and effective method for its synthesis is the Friedel-Crafts acylation of anisole (B1667542). tamu.eduprocat.in This reaction involves the electrophilic substitution of an aromatic ring with an acyl group.

In a typical procedure, anisole is treated with 4-methoxyphenylacetyl chloride in the presence of a strong Lewis acid catalyst, such as anhydrous aluminum chloride (AlCl₃). tamu.eduyoutube.com The reaction is generally carried out in an inert solvent like dichloromethane (B109758) at reduced temperatures to control its exothermic nature. youtube.com The AlCl₃ activates the acyl chloride, generating a highly electrophilic acylium ion, which then attacks the electron-rich anisole ring, preferentially at the para position due to the directing effect of the methoxy (B1213986) group. A subsequent workup with acid and water decomposes the aluminum chloride complex to yield the final product, 1,2-bis(4-methoxyphenyl)ethanone. youtube.com

Alternative, greener methodologies have been explored using solid acid catalysts like zeolites, which can offer high selectivity for the para-substituted product and easier catalyst recovery. scirp.org

Table 1: Reactants and Conditions for the Synthesis of 1,2-Bis(4-methoxyphenyl)ethanone

| Reactant 1 | Reactant 2 | Catalyst | Solvent | Key Conditions |

|---|---|---|---|---|

| Anisole | 4-Methoxyphenylacetyl Chloride | Anhydrous AlCl₃ | Dichloromethane | Cooled (ice bath), followed by stirring at room temperature |

Preparation of Anisole-Derived Grignard Reagents

The nucleophilic component in the synthesis is an anisole-derived Grignard reagent, specifically 4-methoxyphenylmagnesium bromide. This organometallic compound is prepared by reacting 4-bromoanisole (B123540) with magnesium metal turnings in a dry, aprotic solvent, typically anhydrous tetrahydrofuran (B95107) (THF) or diethyl ether. lookchem.com

The reaction must be conducted under strictly anhydrous conditions, as even trace amounts of water will react with and destroy the Grignard reagent. The initiation of the reaction is often the critical step, sometimes requiring activation of the magnesium surface. Once formed, the Grignard reagent solution is a powerful nucleophile, ready for the subsequent addition reaction.

Other Key Intermediates

The reaction between the principal precursors—1,2-bis(4-methoxyphenyl)ethanone and 4-methoxyphenylmagnesium bromide—does not directly yield the final product. Instead, it forms a crucial tertiary alcohol intermediate: 1,1,2-Tris(4-methoxyphenyl)ethan-1-ol . lookchem.com This intermediate is the direct precursor to the target alkene and is formed through the nucleophilic addition of the Grignard reagent to the carbonyl group of the ketone. Its isolation and purification prior to the final dehydration step are essential for achieving a high yield of the desired product.

Core Synthetic Routes for this compound

The assembly of the core structure of this compound is achieved through a two-step sequence involving a Grignard reaction followed by dehydration.

Grignard Reaction-Based Approaches

The central carbon-carbon bond-forming step is the Grignard reaction between 1,2-bis(4-methoxyphenyl)ethanone and 4-methoxyphenylmagnesium bromide. lookchem.com In this nucleophilic addition reaction, the Grignard reagent attacks the electrophilic carbonyl carbon of the ketone.

The reaction is typically performed by adding the ketone solution to the prepared Grignard reagent in THF. lookchem.com The mixture is often heated under reflux for several hours to ensure the reaction goes to completion. lookchem.com Following the reaction, an acidic workup is necessary to protonate the resulting alkoxide and yield the tertiary alcohol, 1,1,2-tris(4-methoxyphenyl)ethan-1-ol.

Table 2: Synthesis of 1,1,2-Tris(4-methoxyphenyl)ethan-1-ol via Grignard Reaction

| Electrophile | Nucleophile (Grignard Reagent) | Solvent | Reaction Time | Product |

|---|

Dehydration Methodologies

The final step in the synthesis of this compound is the dehydration of the intermediate alcohol, 1,1,2-tris(4-methoxyphenyl)ethan-1-ol. This elimination reaction removes a molecule of water to form a carbon-carbon double bond, creating the vinylidene structure.

Given that the substrate is a tertiary alcohol, the dehydration typically proceeds via an E1 (elimination, unimolecular) mechanism. This is generally accomplished by heating the alcohol in the presence of a strong acid catalyst, such as concentrated sulfuric acid or phosphoric acid. The reaction involves the protonation of the hydroxyl group, forming a good leaving group (water). The departure of water generates a stable tertiary carbocation. A base (such as water or the conjugate base of the acid) then abstracts a proton from an adjacent carbon, leading to the formation of the alkene. The use of phosphorus oxychloride (POCl₃) in pyridine (B92270) is another effective method for dehydrating tertiary alcohols, particularly when milder conditions are required.

Strategies for Functionalization and Derivatization

The vinyl group and the anisole rings of this compound offer multiple sites for functionalization, allowing for the synthesis of a diverse range of derivatives with tailored properties.

Synthesis of Hydroxylated Analogues (e.g., 1,1,2-Tris(4-hydroxyphenyl)ethene)

The hydroxylated analogue, 1,1,2-Tris(4-hydroxyphenyl)ethene, is a key derivative due to the biological significance of phenolic hydroxyl groups. Its synthesis can be approached through direct synthesis or by deprotection of the methoxy groups of the parent compound.

A common and effective method for cleaving the methyl ethers of the anisole moieties is the use of boron tribromide (BBr₃). This Lewis acid readily coordinates to the ether oxygen, facilitating the cleavage of the methyl C-O bond to yield the corresponding phenol (B47542) upon workup. The reaction is typically carried out in an inert solvent like dichloromethane at low temperatures to control its reactivity.

Synthesis of Alkyl-Substituted Derivatives (e.g., C2-Alkyl chains)

The introduction of alkyl chains, such as ethyl groups, onto the aromatic rings can significantly alter the lipophilicity and steric profile of the molecule.

Friedel-Crafts Alkylation: This classic electrophilic aromatic substitution reaction can be employed to introduce alkyl groups onto the anisole rings. wikipedia.orgresearchgate.netacs.orgwikipedia.org Using an ethyl halide (e.g., ethyl chloride or bromide) and a Lewis acid catalyst like aluminum chloride (AlCl₃) or iron(III) chloride (FeCl₃), the ethyl group can be attached to the ortho and para positions of the methoxy groups. wikipedia.orgresearchgate.netacs.orgwikipedia.org However, this method can be prone to polyalkylation and rearrangement of the alkyl group.

Grignard Reaction: A more controlled approach involves the use of a Grignard reagent. youtube.comorganic-chemistry.orgmasterorganicchemistry.comlibretexts.orgmnstate.edu For instance, if a derivative of this compound bearing an acetyl group is synthesized (via Friedel-Crafts acylation), it can be reacted with methylmagnesium bromide followed by dehydration to introduce an ethylidene group.

Wittig Reaction: The Wittig reaction provides a reliable method for converting ketones into alkenes with a defined double bond position. organicreactions.orgmdpi.comlibretexts.orgmasterorganicchemistry.comvedantu.com If a ketone precursor is available, reaction with an appropriate phosphorus ylide can be used to introduce an ethyl or other alkyl-substituted vinyl group.

Introduction of Other Chemical Moieties

A variety of other functional groups can be introduced to modify the electronic and steric properties of the core structure.

Friedel-Crafts Acylation: Similar to alkylation, acylation introduces an acyl group (e.g., acetyl) onto the aromatic rings using an acyl halide or anhydride (B1165640) and a Lewis acid catalyst. researchgate.netlibretexts.orgnih.govmdpi.com This reaction is generally more controlled than alkylation and avoids poly-substitution. The resulting ketone can then be a handle for further functionalization.

Vilsmeier-Haack Reaction: This reaction introduces a formyl group (-CHO) onto electron-rich aromatic rings using a Vilsmeier reagent, typically generated from dimethylformamide (DMF) and phosphorus oxychloride (POCl₃). masterorganicchemistry.com This provides a route to aldehyde derivatives, which are versatile synthetic intermediates.

Nitration: The introduction of nitro groups (-NO₂) can be achieved through electrophilic aromatic substitution using a mixture of nitric acid and sulfuric acid. libretexts.orgnih.govnih.govrochester.eduyoutube.com The electron-withdrawing nature of the nitro group can significantly influence the electronic properties of the molecule. nih.govyoutube.com

Purification and Isolation Techniques for Synthetic Products

The purification of this compound and its derivatives is crucial to obtain materials with the desired purity for subsequent applications. The choice of technique depends on the physical properties of the compound and the nature of the impurities.

Recrystallization: This is a common technique for purifying solid compounds. researchgate.netrsc.orgjppres.com The selection of an appropriate solvent or solvent system is critical. For relatively non-polar compounds like triarylethenes, a mixture of a good solvent (in which the compound is soluble when hot) and a poor solvent (in which it is less soluble when cold) is often effective. Common solvent systems include hexane (B92381)/acetone, hexane/THF, and ethanol/water. researchgate.netjppres.com

Column Chromatography: This is a highly versatile purification method that separates compounds based on their differential adsorption onto a stationary phase (e.g., silica (B1680970) gel or alumina) and their solubility in a mobile phase (the eluent). For non-polar compounds, a non-polar eluent system, such as a mixture of hexane and ethyl acetate (B1210297) in varying ratios, is typically used. The polarity of the eluent is gradually increased to elute compounds with increasing polarity.

Recrystallization Protocols

Recrystallization is a fundamental technique for the purification of solid organic compounds based on their differential solubility in a given solvent or solvent system at varying temperatures. The principle relies on dissolving the impure solid in a hot, saturated solution, followed by slow cooling to allow the formation of pure crystals, leaving impurities dissolved in the mother liquor.

For a compound like this compound, which possesses aromatic rings and an ether functionality, the choice of solvent is paramount. A systematic approach to selecting an appropriate solvent system involves screening various solvents to find one that dissolves the compound sparingly at room temperature but readily at elevated temperatures.

Commonly, a two-solvent system is employed for fine-tuning the recrystallization process. This involves a "good" solvent in which the compound is highly soluble and a "bad" solvent in which it is poorly soluble. The two solvents must be miscible. ualberta.camnstate.edu The impure compound is first dissolved in a minimal amount of the hot "good" solvent, and the "bad" solvent is then added dropwise until the solution becomes turbid, indicating the onset of precipitation. The solution is then gently heated until it becomes clear again and subsequently allowed to cool slowly.

Given the structural characteristics of this compound, a non-polar to moderately polar character can be anticipated. Therefore, a combination of a more polar solvent that can dissolve the compound and a non-polar solvent to induce precipitation is a logical starting point.

Table 1: Potential Recrystallization Solvent Systems for this compound

| "Good" Solvent (Higher Polarity) | "Bad" Solvent (Lower Polarity) | Rationale |

| Dichloromethane (DCM) | Methanol (B129727) | DCM is a good solvent for many organic compounds, and the addition of methanol can effectively decrease the solubility to induce crystallization. |

| Tetrahydrofuran (THF) | Hexanes/Heptanes | THF can dissolve a wide range of compounds, and the addition of a non-polar alkane can lead to the precipitation of the desired product. |

| Ethyl Acetate | Hexanes/Heptanes | This is a common solvent pair for compounds of intermediate polarity. |

| Acetone | Water | While less likely for this specific compound due to its expected low water solubility, this combination is a classic example of a polar protic/aprotic mixture. reddit.com |

The process generally involves dissolving the crude this compound in a minimum volume of the hot "good" solvent. If insoluble impurities are present, a hot filtration step can be performed. Subsequently, the hot "bad" solvent is added until persistent turbidity is observed. The solution is then clarified by adding a few drops of the hot "good" solvent and allowed to cool to room temperature, followed by further cooling in an ice bath to maximize crystal yield. The resulting crystals are then collected by vacuum filtration and washed with a small amount of the cold solvent mixture.

Chromatographic Separation Methods

Chromatographic techniques are indispensable for the purification of organic compounds, especially when dealing with complex mixtures or when high purity is required. For this compound and its derivatives, flash column chromatography is a commonly employed method. rochester.edu This technique utilizes a stationary phase, typically silica gel or alumina (B75360), and a mobile phase (eluent) to separate compounds based on their differential partitioning between the two phases.

The choice of stationary and mobile phases is critical for achieving good separation. Given the presence of anisole groups, which can interact with the acidic surface of silica gel, neutral alumina can also be considered as a stationary phase to avoid potential degradation of the compound. google.com

A systematic approach to developing a chromatographic method involves initially using thin-layer chromatography (TLC) to screen for a suitable eluent system. The goal is to find a solvent mixture that provides a retention factor (Rf) of approximately 0.3 for the target compound, as this often translates to good separation in a flash column. rochester.edu

For a molecule like this compound, a mixture of a non-polar solvent and a more polar solvent is typically used as the eluent. A gradient elution, where the polarity of the mobile phase is gradually increased, can be effective for separating the target compound from both less polar and more polar impurities. rochester.edu

Table 2: Common Chromatographic Systems for the Purification of Triarylethylene Derivatives

| Stationary Phase | Mobile Phase System (Eluent) | Typical Gradient Profile |

| Silica Gel (SiO₂) | Hexanes/Ethyl Acetate | Start with 100% Hexanes, gradually increase the percentage of Ethyl Acetate. |

| Silica Gel (SiO₂) | Dichloromethane/Methanol | Start with 100% Dichloromethane, gradually increase the percentage of Methanol. rochester.edu |

| Neutral Alumina (Al₂O₃) | Toluene/Ethyl Acetate | Start with 100% Toluene, gradually increase the percentage of Ethyl Acetate. |

| Neutral Alumina (Al₂O₃) | Hexanes/Dichloromethane | Start with 100% Hexanes, gradually increase the percentage of Dichloromethane. |

The crude product is typically dissolved in a minimal amount of a suitable solvent and adsorbed onto a small amount of the stationary phase. This "dry loading" method is often preferred as it can lead to better resolution. The column is packed with the stationary phase slurried in the initial, less polar eluent. After loading the sample, the elution is carried out, and fractions are collected and analyzed by TLC to identify those containing the pure product. The solvent is then removed from the combined pure fractions under reduced pressure to yield the purified this compound.

Reactivity and Reaction Mechanisms of 4,4 ,4 1 Vinyl 2 Ylidene Trianisole

Electrophilic and Nucleophilic Reactions of the Ethene Moiety

The ethene moiety of 1,1,2-tris(4-methoxyphenyl)ethene is highly susceptible to electrophilic addition reactions due to the significant electron density donated by the three anisyl groups. libretexts.org The general mechanism begins with the attack of the π-electrons of the double bond on an electrophile (E⁺). libretexts.orglibretexts.org This attack preferentially occurs at the less substituted carbon (the one bearing a hydrogen atom), leading to the formation of a carbocation on the more substituted carbon. libretexts.orgchemistrysteps.com This intermediate is a highly stabilized tertiary, benzylic carbocation, with the positive charge effectively delocalized by resonance into the two adjacent anisyl rings. The reaction completes with the attack of a nucleophile (Nu⁻) on this carbocation. libretexts.org

Conversely, direct nucleophilic attack on the electron-rich ethene double bond is electronically disfavored. Such reactions are not a common pathway for this class of compounds under typical conditions and would require significant electronic activation of the molecule.

Oxidative Transformations and Pathways

The electron-rich nature of 1,1,2-tris(4-methoxyphenyl)ethene makes it prone to oxidative transformations, often proceeding through single-electron transfer (SET) mechanisms to form a stable radical cation.

The outcome of the oxidation of triarylethenes is highly dependent on the specific oxidizing agent employed. A comparison of potential reagents highlights different mechanistic pathways. Manganese(III) acetate (B1210297), for instance, is a well-known oxidant that reacts via free-radical pathways. rsc.orgresearchgate.net It can initiate radical addition or cyclization reactions, and in the presence of acetic acid, may lead to acetoxylation products. researchgate.netwikipedia.org Other specialized reagents like tetrapropylammonium (B79313) perruthenate (TPAP) are used for controlled oxidation of alcohols to ketones but can also affect activated alkenes. nrochemistry.com Photosensitized oxidation, involving singlet oxygen or radical pathways, offers another route for transformation. rsc.org

Interactive Table 1: Reagent Specificity in the Oxidation of Triarylethenes

| Oxidizing Agent | Co-reagent/Solvent | Probable Mechanism | Potential Product Type | Citation(s) |

| Manganese(III) Acetate | Acetic Acid | Free-radical (SET) | Acetoxylation, Dimerization | researchgate.netwikipedia.orgwikipedia.org |

| Tetrapropylammonium Perruthenate (TPAP) | N-Methylmorpholine N-oxide (NMO) | Catalytic Oxidation | Epoxide, Diol | nrochemistry.com |

| Photosensitizer (e.g., Rose Bengal) | O₂, Light | Singlet Oxygen or Radical | Endoperoxide, Hydroperoxide | rsc.org |

| Dioxoruthenium(VI) complexes | Acetonitrile | Hydrogen-atom abstraction | Oxidative cleavage products | rsc.org |

Interactive Table 2: General Influence of Temperature on Reactions

| Reaction Type | Effect of Increasing Temperature | Rationale | Citation(s) |

| Acid-Catalyzed Isomerization | Increased reaction rate | Overcomes activation barrier for rotation around C-C single bond in protonated intermediate. | nih.gov |

| Catalytic Hydrogenation | Rate increases up to an optimum | Increases kinetic energy, but can decrease gas solubility and catalyst stability at very high temperatures. | mdpi.com |

| Photocatalytic Oxidation | Rate increases to an optimum, then decreases | Balances enhanced charge separation against increased charge carrier recombination. | mdpi.com |

Reductive Transformations

The primary reductive pathway for 1,1,2-tris(4-methoxyphenyl)ethene is the hydrogenation of the carbon-carbon double bond. This transformation converts the alkene into the corresponding saturated alkane, 1,1,2-tris(4-methoxyphenyl)ethane.

The most common method to achieve this is catalytic hydrogenation. youtube.com This reaction typically involves treating the compound with hydrogen gas (H₂) under pressure in the presence of a heterogeneous metal catalyst. mdpi.com Commonly used catalysts include palladium (Pd), platinum (Pt), and nickel (Ni), often supported on carbon (e.g., Pd/C). youtube.com The mechanism involves the syn-addition of two hydrogen atoms across the same face of the double bond as it adsorbs onto the catalyst surface. youtube.com

Acid- or Base-Catalyzed Reactions

The reactivity of 1,1,2-tris(4-methoxyphenyl)ethene can be significantly influenced by the presence of acids or bases.

Acid-Catalyzed Reactions: Under acidic conditions, two main reactions are prevalent: hydration and isomerization.

Hydration: In the presence of a dilute strong acid like sulfuric acid (H₂SO₄) and water, the alkene can undergo hydration to form an alcohol. chemistrysteps.comlibretexts.org The mechanism follows the standard electrophilic addition pathway: protonation of the double bond yields the stable tertiary carbocation, which is then attacked by a water molecule. chemistrysteps.comyoutube.com A final deprotonation step yields the tertiary alcohol product, 1,1,2-tris(4-methoxyphenyl)ethan-1-ol. chemistrysteps.com

Isomerization: For triarylethenes that can exist as geometric isomers, strong acids can catalyze Z → E (or cis to trans) isomerization. nih.govrsc.org This occurs via protonation to form the carbocation, which allows for free rotation around the carbon-carbon single bond. Subsequent deprotonation can lead to the formation of the more thermodynamically stable isomer. nih.gov

Base-Catalyzed Reactions: Base-catalyzed reactions are less common for simple, non-activated alkenes like this one. While strong bases can facilitate isomerizations in some systems, acid catalysis is the more typical method for triarylethenes. researchgate.net Specific organocatalysts, such as zwitterionic compounds, have been shown to catalyze the isomerization of related systems like maleic acid diesters to fumaric acid diesters under basic conditions, but this is a specialized application. organic-chemistry.org

Stereochemical Considerations in Reactions

The stereochemical outcome of reactions involving 1,1,2-tris(4-methoxyphenyl)ethene is dictated by the mechanism of the specific transformation. The molecule itself is asymmetric across the double bond and can exist as E/Z isomers.

Addition reactions across the double bond can proceed with either syn-addition (both new bonds form on the same face) or anti-addition (bonds form on opposite faces). dalalinstitute.commasterorganicchemistry.com

Non-Selective Additions: Reactions that proceed through a discrete, planar carbocation intermediate, such as acid-catalyzed hydration or the addition of HX, are typically not stereoselective. chemistrysteps.comlibretexts.org The nucleophile has an equal probability of attacking either face of the carbocation, leading to a racemic mixture of enantiomers if a new chiral center is formed. libretexts.org

Syn-Addition: Catalytic hydrogenation is the classic example of a syn-addition reaction. Both hydrogen atoms are delivered from the surface of the metal catalyst to the same face of the double bond. youtube.com

Interactive Table 3: Stereochemical Outcomes of Key Reactions

| Reaction | Mechanism Type | Stereochemical Outcome | Citation(s) |

| Acid-Catalyzed Hydration | Electrophilic Addition (Carbocation) | Non-selective (mixture of syn and anti) | chemistrysteps.comlibretexts.org |

| Catalytic Hydrogenation | Surface-mediated Addition | Syn-addition | youtube.com |

| Halogenation (e.g., Br₂) | Electrophilic Addition (Bridged Ion) | Anti-addition | dalalinstitute.com |

Mechanistic Studies of Key Transformations

The reactivity of 4,4',4''-(1-vinyl-2-ylidene)trianisole is largely dictated by the electronic properties of its constituent functional groups: the electron-rich tris(4-methoxyphenyl)ethenyl core and the appended vinyl group. Mechanistic studies on this and structurally related triarylethylene compounds have elucidated the pathways of several key transformations. These reactions are often characterized by the formation of stabilized carbocationic intermediates, a consequence of the potent electron-donating ability of the three para-methoxy-substituted phenyl rings.

One of the fundamental transformations involving the vinylidene moiety is electrophilic addition. The double bond of the vinyl group serves as a nucleophile, readily attacking electrophilic species. A classic example is the addition of hydrogen halides (HX). The generally accepted mechanism for this type of reaction proceeds in a two-step manner.

In the initial step, the π-electrons of the vinyl double bond attack the electrophilic hydrogen of the hydrogen halide. This results in the formation of a carbon-hydrogen bond and a carbocation intermediate at the more substituted carbon atom. The stability of this carbocation is a critical determinant of the reaction's feasibility and regioselectivity. In the case of this compound, the resulting tertiary carbocation is significantly stabilized by resonance delocalization of the positive charge across the three anisole (B1667542) rings. The para-methoxy groups play a crucial role in this stabilization through their strong +M (mesomeric) effect.

The second step involves the nucleophilic attack of the halide ion on the carbocation, leading to the formation of the final addition product. Due to the profound stability of the carbocation intermediate, rearrangements are generally not observed in this specific substrate.

The principles of electrophilic addition can be extended to other electrophiles beyond hydrogen halides, such as halogens (e.g., Br₂) and water under acidic conditions (hydration). The regioselectivity in these reactions is consistently governed by the formation of the most stable carbocation intermediate, a principle often referred to as Markovnikov's rule.

Another significant area of reactivity for compounds structurally analogous to this compound involves their synthesis, which often provides insight into potential transformations. For instance, the synthesis of closely related C2-alkyl substituted 1,1,2-tris(4-hydroxyphenyl)ethenes has been achieved through the reaction of 1,2-bis(4-methoxyphenyl)ethanone with an appropriate Grignard reagent, followed by a dehydration step. This dehydration, typically acid-catalyzed, proceeds through a carbocationic intermediate, highlighting the facility with which these systems can undergo elimination reactions to form a double bond.

While specific, in-depth mechanistic studies exclusively on this compound are not extensively documented in publicly available literature, the reactivity patterns can be reliably inferred from the well-established chemistry of triarylethylenes and vinyl-substituted aromatic compounds. The electronic nature of the three anisyl groups overwhelmingly influences the mechanistic pathways, favoring the formation of highly stabilized carbocationic intermediates in electrophilic transformations.

Advanced Spectroscopic and Analytical Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy Methodologies

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of organic molecules, providing detailed information about the chemical environment, connectivity, and spatial arrangement of atoms.

Proton (¹H) NMR spectroscopy of 4,4',4''-(1-Vinyl-2-ylidene)trianisole would be expected to reveal a complex spectrum. The protons on the three distinct anisole (B1667542) rings would likely exhibit signals in the aromatic region (typically δ 6.5-8.0 ppm). The methoxy (B1213986) group protons would appear as sharp singlets in the upfield region (around δ 3.8 ppm). The vinyl proton and the ylidene proton would have characteristic chemical shifts in the olefinic region (δ 5.0-7.0 ppm), with their coupling constants providing insight into the stereochemistry of the double bond.

Table 1: Predicted ¹H NMR Data for this compound

| Proton Type | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |

|---|---|---|---|

| Aromatic Protons | 6.5 - 8.0 | Multiplets | 12H |

| Vinyl/Ylidene Protons | 5.0 - 7.0 | Multiplets | 3H |

Note: This table is predictive and actual experimental values may vary.

Carbon (¹³C) NMR spectroscopy would complement the ¹H NMR data by providing information on the carbon skeleton. The spectrum would show distinct signals for the aromatic carbons, the olefinic carbons of the vinyl and ylidene groups, and the methoxy carbons.

Two-dimensional (2D) NMR techniques such as Correlation Spectroscopy (COSY) and Heteronuclear Single Quantum Coherence (HSQC) would be crucial for unambiguously assigning the proton and carbon signals. COSY experiments would establish proton-proton couplings within the individual rings and the vinyl system, while HSQC would correlate directly bonded proton and carbon atoms.

Mass Spectrometry (MS) for Molecular Structure Elucidation

Mass spectrometry (MS) is a powerful technique for determining the molecular weight and elemental composition of a compound. High-resolution mass spectrometry (HRMS) would be employed to confirm the molecular formula of this compound (C₂₃H₂₂O₃) by providing a highly accurate mass measurement. The fragmentation pattern observed in the mass spectrum would offer valuable structural information, revealing characteristic losses of fragments such as methoxy groups or parts of the aromatic rings.

Infrared (IR) and Raman Spectroscopy for Vibrational Analysis

Infrared (IR) and Raman spectroscopy provide information about the functional groups present in a molecule through their characteristic vibrational frequencies. For this compound, the IR spectrum would be expected to show strong absorptions corresponding to C-O stretching of the methoxy groups, C=C stretching of the aromatic rings and the vinyl/ylidene groups, and C-H stretching vibrations.

Table 2: Predicted IR Absorption Bands for this compound

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) |

|---|---|

| Aromatic C-H Stretch | 3100 - 3000 |

| Alkene C-H Stretch | 3080 - 3020 |

| Aromatic C=C Stretch | 1600 - 1450 |

| Alkene C=C Stretch | 1650 - 1600 |

Note: This table is predictive and actual experimental values may vary.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy is used to study the electronic transitions within a molecule. The extended π-conjugated system of this compound, encompassing the three anisole rings and the vinyl-ylidene bridge, is expected to result in strong absorption in the UV-Vis region. The wavelength of maximum absorption (λmax) would provide insight into the extent of conjugation and the electronic properties of the molecule.

X-ray Crystallography for Solid-State Structure Determination

Single-crystal X-ray crystallography is the definitive method for determining the three-dimensional arrangement of atoms in the solid state. If suitable crystals of this compound can be grown, this technique would provide precise data on bond lengths, bond angles, and torsional angles. This information would be invaluable for understanding the molecular conformation, including the planarity of the conjugated system and the orientation of the anisole rings, as well as the intermolecular interactions that govern the crystal packing.

Chromatographic Methods for Purity Assessment and Mixture Analysis

Chromatographic techniques are indispensable for verifying the purity of this compound and for analyzing it within complex mixtures. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are the most probable methods to be employed.

High-Performance Liquid Chromatography (HPLC)

HPLC is a cornerstone technique for the purity assessment of non-volatile, thermally sensitive organic compounds. For a molecule like this compound, a reversed-phase HPLC method would likely be the standard approach. This would involve a nonpolar stationary phase (such as C18-silica) and a polar mobile phase. The separation is based on the differential partitioning of the analyte between the two phases. Impurities with different polarities would elute at different retention times, allowing for their quantification. The presence of the chromophoric anisole rings would facilitate detection using a UV-Vis detector, likely at a wavelength corresponding to the compound's maximum absorbance.

A hypothetical HPLC method for purity analysis is detailed in the table below.

| Parameter | Condition |

| Column | C18 reversed-phase (e.g., 250 mm x 4.6 mm, 5 µm) |

| Mobile Phase | Isocratic or gradient elution with Acetonitrile/Water |

| Detector | UV-Vis Diode Array Detector (DAD) |

| Wavelength | Set at the λmax of the compound |

| Flow Rate | 1.0 mL/min |

| Injection Volume | 10 µL |

| Column Temperature | Ambient or controlled (e.g., 30 °C) |

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful hybrid technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. For this compound to be analyzed by GC, it must be sufficiently volatile and thermally stable to be vaporized in the GC inlet without decomposition. Given its predicted boiling point is high, a high-temperature capillary column and oven program would be necessary. As the separated components exit the GC column, they are ionized and fragmented in the mass spectrometer. The resulting mass spectrum provides a unique fragmentation pattern, or "fingerprint," that can confirm the identity of the compound and elucidate the structure of any co-eluting impurities.

A speculative GC-MS method is outlined in the following table.

| Parameter | Condition |

| Column | Capillary column (e.g., HP-5ms, 30 m x 0.25 mm) |

| Carrier Gas | Helium |

| Inlet Temperature | 280 °C |

| Oven Program | Initial temp 150°C, ramp to 300°C at 10°C/min |

| Ionization Mode | Electron Ionization (EI) at 70 eV |

| Mass Analyzer | Quadrupole |

| Scan Range | 50-500 m/z |

Thermal Analysis Techniques

Thermal analysis techniques are critical for understanding the material properties of a compound, including its thermal stability and phase behavior. Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are the primary methods used for this purpose.

Differential Scanning Calorimetry (DSC)

DSC measures the difference in heat flow between a sample and a reference as a function of temperature. This technique is used to determine thermal transitions such as melting point, glass transition temperature, and crystallization events. For a crystalline solid like this compound, a DSC thermogram would show a sharp endothermic peak corresponding to its melting point. The temperature at the peak maximum provides the melting temperature, and the area under the peak is proportional to the heat of fusion.

Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature in a controlled atmosphere. This analysis provides information on the thermal stability and decomposition profile of the material. A TGA curve for this compound would show a stable baseline until the onset of thermal decomposition, at which point a significant loss of mass would be recorded. The temperature at which this mass loss begins is a key indicator of the compound's thermal stability.

The expected thermal analysis data points are summarized in the table below.

| Analysis Technique | Parameter Measured | Expected Observation |

| DSC | Melting Point (Tm) | A sharp endothermic peak indicating the solid-to-liquid phase transition. |

| DSC | Heat of Fusion (ΔHf) | Quantified from the area under the melting peak. |

| TGA | Decomposition Temperature (Td) | Onset temperature of mass loss, indicating the limit of thermal stability. |

| TGA | Residual Mass | Percentage of mass remaining at the end of the analysis. |

Computational and Theoretical Studies on 4,4 ,4 1 Vinyl 2 Ylidene Trianisole

Quantum Chemical Calculations for Electronic Structure

Quantum chemical calculations are instrumental in understanding the electronic behavior of molecules. For a compound like 4,4',4''-(1-Vinyl-2-ylidene)trianisole, these methods could provide invaluable insights into its charge distribution, orbital energies, and electronic transitions, which are fundamental to its application in electronic devices.

Density Functional Theory (DFT) Applications

Density Functional Theory (DFT) has become a standard and powerful tool for investigating the electronic structure of organic molecules. While specific DFT studies on this compound are absent from the current body of scientific literature, the application of DFT to similar, albeit structurally different, organic compounds highlights the potential of this approach. For instance, DFT has been successfully used to optimize the geometry, calculate spectroscopic properties, and analyze the electronic characteristics of various complex organic molecules. researchgate.netmdpi.com A typical DFT study on this trianisole derivative would likely involve the use of functionals like B3LYP in conjunction with a suitable basis set to predict its optimized geometry and electronic properties. nih.govresearchgate.net

Molecular Orbital Analysis

An analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) is critical for understanding a molecule's charge transfer properties and reactivity. For this compound, the HOMO-LUMO energy gap would be a key parameter determining its electronic excitability and stability. researchgate.net While no specific data exists for this compound, related research on other molecules demonstrates that molecular orbital analysis can reveal the distribution of electron density and predict the most likely sites for electrophilic and nucleophilic attack. researchgate.netresearchgate.net

Conformer Analysis and Energy Landscapes

The presence of multiple rotatable single bonds in this compound suggests the existence of various conformers with different spatial arrangements of the anisole (B1667542) rings. A conformer analysis would be essential to identify the most stable, low-energy conformations and to understand the energetic barriers between them. This information is crucial as the conformation can significantly impact the material's properties in a solid state, such as in a thin film for an OLED. However, no such analysis for this specific molecule has been reported.

Simulation of Spectroscopic Properties

Computational methods can be employed to simulate spectroscopic data, such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectra. These simulations, when compared with experimental data, can help to confirm the structure of the synthesized compound and provide a more detailed understanding of its vibrational modes. While experimental characterization of this compound using techniques like NMR and UV-Vis spectroscopy is mentioned in a general context, specific simulated spectra based on theoretical calculations are not available. ontosight.ai

Reaction Pathway Modeling and Transition State Characterization

Modeling reaction pathways can provide insights into the synthesis of this compound and its potential degradation mechanisms. By calculating the energies of reactants, products, and transition states, chemists can better understand the kinetics and thermodynamics of the reactions involved. mdpi.com This area of computational chemistry remains unexplored for this particular compound.

Molecular Dynamics Simulations for Conformational Flexibility

Molecular dynamics (MD) simulations could offer a dynamic picture of the conformational flexibility of this compound over time. Such simulations are valuable for understanding how the molecule behaves in different environments, such as in solution or in a polymer matrix. For instance, MD studies on unrelated compounds have been used to investigate biofilm inhibition mechanisms. nih.gov For the trianisole derivative, MD could shed light on how its shape changes and how these changes might affect its electronic properties. At present, no molecular dynamics simulation data for this compound has been published.

Exploration of 4,4 ,4 1 Vinyl 2 Ylidene Trianisole in Advanced Organic and Materials Research

Applications in Novel Organic Transformations

The presence of both a vinyl group and a triarylethene scaffold makes 4,4',4''-(1-vinyl-2-ylidene)trianisole a versatile building block in organic synthesis. These features allow for its participation in a range of reactions, enabling the construction of more complex molecular architectures.

Role as a Precursor in Multi-Step Syntheses

The vinyl group of this compound serves as a key functional handle for its elaboration in multi-step synthetic sequences. This versatility allows for its transformation into a variety of other functional groups, making it a valuable intermediate in the synthesis of complex target molecules. Multi-step synthesis is a common strategy for creating complex molecules from simpler starting materials through a series of chemical reactions. vapourtec.com

The reactivity of the vinyl moiety can be harnessed in numerous ways. For instance, it can undergo addition reactions, allowing for the introduction of new atoms and functional groups across the double bond. It can also participate in cycloaddition reactions. For example, vinyl azides, which could be conceptually derived from a vinyl precursor, are known to undergo (3+2) cycloadditions with enolates to form ene-γ-lactam scaffolds. chemrxiv.org Such transformations highlight the potential of the vinyl group to serve as a linchpin in the assembly of intricate heterocyclic systems.

Furthermore, the vinyl group can be a precursor to other reactive intermediates. For example, vinylphosphonium salts, which can be synthesized from vinyl triflates through palladium-catalyzed reactions, are valuable reagents in organic synthesis, particularly in Wittig-type reactions for the formation of carbon-carbon double bonds. beilstein-journals.org The conversion of the vinyl group in this compound to such a phosphonium (B103445) salt would significantly expand its synthetic utility. The general principle of transforming a simple functional group through several steps to achieve a more complex target is a cornerstone of modern organic synthesis. youtube.comyoutube.comlibretexts.orgyoutube.com

A hypothetical multi-step transformation starting from this compound is presented below:

| Step | Reaction Type | Potential Reagents | Intermediate/Product |

| 1 | Hydroboration-Oxidation | 1. BH3-THF; 2. H2O2, NaOH | 2-(Tris(4-methoxyphenyl)vinyl)ethanol |

| 2 | Oxidation | PCC or Swern Oxidation | 2-(Tris(4-methoxyphenyl)vinyl)acetaldehyde |

| 3 | Wittig Reaction | Ph3P=CHCO2Et | Ethyl 4-(tris(4-methoxyphenyl)vinyl)but-2-enoate |

Investigations in Catalytic Processes

The electron-rich nature of the three anisole (B1667542) rings in this compound suggests its potential to participate in catalytic processes. Triarylamine structures, which are electronically similar to the trianisole core, have been shown to act as catalytic donors in light-mediated electron donor-acceptor (EDA) complexes for C-H functionalization reactions. nih.gov This raises the possibility that this compound or its derivatives could serve as photoredox catalysts.

In such a scenario, the triarylethene core could be excited by visible light to an electronically excited state, enabling it to engage in single-electron transfer (SET) processes. This could be utilized to activate substrates for a variety of chemical transformations. For example, triphenylamine (B166846) has been used to catalyze the trifluoromethylation of aromatic scaffolds under visible light irradiation. nih.gov

Moreover, the vinyl group itself can be a site for catalytic transformations. Ruthenium vinyl carbene complexes are known intermediates in enyne metathesis reactions, which are powerful methods for the formation of conjugated dienes. nih.gov While the direct involvement of this compound in such catalytic cycles has not been reported, its structure suggests it could be a substrate or even a ligand precursor in transition metal catalysis. The use of palladium catalysts for the activation of vinyl groups, for instance in the formation of vinylphosphonium salts, further underscores the potential for this compound to be involved in catalytic processes. beilstein-journals.org

Potential in Advanced Materials Science

The conjugated triarylethene structure of this compound is a strong indicator of its potential for applications in materials science, particularly in areas where optical and electronic properties are paramount.

Exploration in Optoelectronic Applications (e.g., light-emitting materials, organic electronics)

Compounds with extended π-conjugation, such as this compound, are often investigated for their optoelectronic properties. ontosight.ai The electronic characteristics of such materials can be tuned through functionalization. nih.govresearchgate.net For instance, the introduction of donor-acceptor moieties can lead to materials with tailored energy levels and reversible redox properties, which are crucial for applications in organic solar cells and organic light-emitting diodes (OLEDs). rsc.org

The triarylethene core of the molecule is expected to be fluorescent, a key property for light-emitting materials. Related triarylethene-based extended π-systems have been shown to be interesting fluorescent materials. acs.org The vinyl group offers a site for further modification, allowing for the fine-tuning of the emission color and quantum efficiency. The potential for aggregation-induced emission (AIE) is another area of interest, where the molecule could become more emissive in the solid state, a desirable property for OLEDs.

The table below summarizes the potential optoelectronic applications and the relevant properties of materials with similar structural motifs.

| Application | Relevant Property | Example of Related Material Class |

| Organic Light-Emitting Diodes (OLEDs) | High fluorescence quantum yield, thermal stability | Triarylethene-based π-systems |

| Organic Photovoltaics (OPVs) | Broad absorption spectrum, suitable HOMO/LUMO levels | Phenothiazine-based donor-acceptor molecules |

| Organic Field-Effect Transistors (OFETs) | High charge carrier mobility | Functionalized π-conjugated polymers |

Studies in Polymer Chemistry and Polymerization Initiators

The vinyl group of this compound makes it a monomer that can potentially undergo addition polymerization to form a polymer with a poly(vinyl) backbone and pendant triarylethene units. msu.edu The resulting polymer would be expected to exhibit interesting optical properties inherited from the monomer. The synthesis of polymers from tetraarylethylene-based monomers has been successfully demonstrated using methods like Suzuki cross-coupling. rsc.org

Furthermore, the triarylethene moiety could influence the polymerization process. While not a conventional initiator, certain organic molecules can initiate polymerization under specific conditions, such as photochemically. The potential for this compound to act as a photoinitiator, where the excited state of the triarylethene core initiates the polymerization of other vinyl monomers, is an area for speculative investigation.

The polymerization of diarylethene-containing monomers has been achieved through various methods, including radical copolymerization and ring-opening metathesis polymerization (ROMP), leading to polymers with photochromic properties. psu.edu This suggests that polymers derived from this compound could also exhibit interesting stimuli-responsive behavior.

Investigations as a Component in Sensors or Molecular Probes

The fluorescent nature of the triarylethene core makes this compound a promising candidate for the development of fluorescent sensors. The principle behind such sensors is that the binding of an analyte to a recognition site on the sensor molecule modulates its fluorescence output, leading to a detectable signal.

Diarylethene-based fluorescent sensors have been developed for the detection of various ions, such as Ca2+ and Zn2+. nih.govresearchgate.net These sensors often incorporate a chelating unit that selectively binds to the target ion, causing a change in the fluorescence of the diarylethene core. Similarly, the vinyl group of this compound could be functionalized with a variety of recognition moieties to create sensors for different analytes.

Another area of application for fluorescent sensors is the detection of nitroaromatic compounds, which are common explosives. Polymers based on tetraarylethylene have been shown to be effective fluorescent sensors for 2,4,6-trinitrophenol (TNP) through a fluorescence quenching mechanism. rsc.org The electron-rich nature of the trianisole core in this compound suggests that it could also be an effective platform for the development of sensors for electron-deficient nitroaromatics. Thiophene-based fluorescent sensors have also demonstrated utility in detecting toxic metal ions like Au³⁺. dtu.dk

The potential of this compound and its derivatives in sensing applications is summarized in the table below:

| Target Analyte | Sensing Mechanism | Example of Related Sensor Class |

| Metal Ions (e.g., Ca2+, Zn2+, Au³⁺) | Chelation-enhanced fluorescence/quenching | Diarylethene and thiophene-based sensors |

| Nitroaromatic Compounds | Fluorescence quenching | Tetraarylethylene-based polymers |

| Anions | Chromogenic and fluorogenic response | Triarylamine-triarylborane D-π-A systems |

Supramolecular Chemistry and Self-Assembly Investigations

The unique structural characteristics of this compound, a triarylethylene derivative, position it as a compound of interest for investigations in supramolecular chemistry and self-assembly. Its propeller-like, three-dimensional arrangement of three anisole rings around a central vinylidene core can hinder close packing in the solid state, a feature that often leads to the formation of amorphous materials or complex crystalline structures.

The presence of methoxy (B1213986) groups on the phenyl rings introduces the potential for weak hydrogen bonding and dipole-dipole interactions, which can play a crucial role in guiding the self-assembly process of molecules into larger, well-ordered supramolecular architectures. Research on analogous aromatic molecules has shown that such non-covalent interactions are fundamental to the bottom-up fabrication of novel materials with tailored properties. While specific studies on the self-assembly of this compound are not extensively documented in publicly available literature, the principles governing the aggregation of similar polyaromatic compounds suggest that it could form organized structures under specific conditions, such as solvent evaporation or temperature changes.

The interplay of π-π stacking interactions between the aromatic rings and the weaker intermolecular forces could lead to the formation of various supramolecular assemblies, from discrete oligomers to extended one-, two-, or three-dimensional networks. The vinyl group also offers a site for photochemical reactions, which could potentially be used to trigger or modify the self-assembly process in response to light.

Derivatization for Specific Molecular Recognition Systems

The functionalization of this compound is a key strategy for its application in the development of systems designed for specific molecular recognition. The inherent vinyl group serves as a versatile chemical handle for the introduction of various functional moieties through established organic reactions. ontosight.ai This adaptability allows for the rational design and synthesis of derivatives with tailored binding properties for specific guest molecules.

For instance, the introduction of hydrogen-bonding motifs, such as carboxylic acids or amides, could transform the parent molecule into a receptor for complementary molecules through hydrogen bond-driven association. Similarly, the incorporation of crown ethers or other ionophoric units could lead to derivatives capable of selectively binding specific metal ions or small organic cations. The trianisole framework can act as a pre-organized scaffold, positioning these recognition sites in a defined spatial arrangement to enhance binding affinity and selectivity.

The following table outlines potential derivatization strategies and their intended molecular recognition applications, based on established principles in supramolecular chemistry, although specific examples for this compound are hypothetical at this stage.

| Derivative Class | Functional Group Introduced | Potential Target Guest(s) | Principle of Recognition |

| Host-Guest Receptors | Crown Ether Moieties | Alkali Metal Cations (e.g., K+, Na+) | Ion-Dipole Interactions |

| Anion Sensors | Urea or Thiourea Groups | Anions (e.g., Cl-, AcO-) | Hydrogen Bonding |

| Chiral Selectors | Chiral Alcohols or Amines | Enantiomers of Chiral Molecules | Diastereomeric Interactions |

| Biomolecule Binders | Boronic Acids | Sugars, Glycoproteins | Covalent Reversible Bonding |

The development of such derivatives would enable the creation of novel chemosensors, separation materials, or catalysts where the specific recognition of a target molecule by the functionalized this compound derivative triggers a measurable response or a specific chemical transformation.

Future Research Directions and Emerging Trends for 4,4 ,4 1 Vinyl 2 Ylidene Trianisole

Development of More Sustainable Synthetic Routes

While traditional methods for synthesizing triarylethenes often rely on multi-step procedures with stoichiometric reagents and harsh reaction conditions, future research is expected to pivot towards more sustainable and environmentally benign synthetic strategies. The principles of green chemistry, such as atom economy and the use of renewable resources, will be central to these developments.

Key areas of exploration will likely include:

Catalytic Cross-Coupling Reactions: Developing novel catalytic systems, potentially using more abundant and less toxic metals than palladium, to construct the triarylethene skeleton with high efficiency and selectivity. The use of economical catalysts like zinc chloride (ZnCl2) has already shown promise in the synthesis of related stilbene (B7821643) derivatives.

Direct C-H Arylation: Investigating methods for the direct arylation of arenes to form the carbon-carbon bonds of the triarylethene core. This approach would eliminate the need for pre-functionalized starting materials, thereby reducing the number of synthetic steps and improving atom economy.

Biocatalysis: Exploring the use of enzymes to catalyze the synthesis of 4,4',4''-(1-Vinyl-2-ylidene)trianisole or its precursors. Biocatalysis offers the potential for high stereoselectivity and reactions under mild, aqueous conditions, aligning well with the goals of green chemistry.

Flow Chemistry: Implementing continuous flow processes for the synthesis of this compound. Flow chemistry can offer improved safety, scalability, and efficiency compared to traditional batch processes.

A comparison of potential sustainable synthetic approaches is presented in Table 1.

Table 1: Comparison of Potential Sustainable Synthetic Routes for this compound

| Synthetic Approach | Potential Advantages | Potential Challenges |

|---|---|---|

| Novel Catalytic Systems | Higher efficiency, lower cost, reduced toxicity. | Catalyst stability and recovery. |

| Direct C-H Arylation | Increased atom economy, fewer synthetic steps. | Regioselectivity control. |

| Biocatalysis | High selectivity, mild reaction conditions. | Enzyme discovery and engineering. |

Exploration of Novel Reactivity Patterns

The presence of a vinyl group in this compound provides a versatile handle for a wide range of chemical transformations, allowing for the post-synthetic modification and the creation of more complex molecular architectures. Future research will likely focus on uncovering novel reactivity patterns of this functional group.

Emerging areas of investigation include:

Cycloaddition Reactions: The vinyl group can participate in various cycloaddition reactions, such as Diels-Alder and [3+2] cycloadditions, to construct new ring systems. For example, the reaction of vinyl-substituted compounds with 1,3-dipoles can lead to the formation of five-membered heterocyclic rings. nih.gov This opens up possibilities for synthesizing novel heterocyclic structures appended to the triarylethene core.

Electrophilic Additions: The electron-rich nature of the trianisole moiety can influence the reactivity of the vinyl group towards electrophiles. Studying these reactions in detail could lead to new methods for the selective functionalization of the double bond.

Polymerization: The vinyl group makes this compound a potential monomer for the synthesis of novel polymers. These polymers could exhibit interesting optical and electronic properties due to the pendant triarylethene units.

Metathesis Reactions: Olefin metathesis could be employed to couple this compound with other vinyl-containing molecules, leading to the formation of larger conjugated systems.

Integration into Hybrid Material Systems

A significant future direction for this compound lies in its incorporation into hybrid material systems, where its molecular properties can be combined with the functionalities of other materials to create advanced composites with synergistic effects.

Potential hybrid systems include:

Organic-Inorganic Nanocomposites: The vinyl group can be used to graft this compound onto the surface of inorganic nanoparticles (e.g., silica (B1680970), titania, gold). researchgate.netacs.org This "grafting to" or "grafting from" approach can lead to materials with enhanced thermal stability, mechanical strength, and tailored optical properties.

Metal-Organic Frameworks (MOFs): The triarylethene scaffold can be functionalized with coordinating groups to serve as a building block for the construction of MOFs. acs.orgnih.gov The resulting frameworks could exhibit interesting properties such as guest-responsive luminescence or photo-switchable porosity.

Perovskite Solar Cells: Vinyl-containing polymers have been successfully used as passivating layers in perovskite solar cells to improve their efficiency and stability. nih.govrsc.orgjcsp.org.pkneurips.cc this compound, either as a small molecule additive or as a monomer for a passivating polymer layer, could play a similar role.

Polymer Blends: Blending polymers derived from this compound with other polymers could lead to new materials with tunable properties for applications in organic electronics and photonics.

Advanced Computational Methodologies for Prediction and Design

Advanced computational methods are poised to play a crucial role in accelerating the discovery and development of new applications for this compound and its derivatives. In silico design and property prediction can guide synthetic efforts and provide a deeper understanding of the structure-property relationships.

Future computational research will likely focus on:

Density Functional Theory (DFT) Calculations: Using DFT to predict the electronic and optical properties of this compound and its derivatives, such as the HOMO-LUMO gap, absorption and emission spectra, and charge transport characteristics. researchgate.net This information is vital for designing materials for applications in OLEDs and OPVs.

Quantitative Structure-Activity Relationship (QSAR) Models: Developing QSAR models to correlate the molecular structure of triarylethene derivatives with their observed properties. nih.govnih.gov These models can be used to predict the properties of new, unsynthesized compounds, thereby streamlining the material discovery process.

Molecular Dynamics (MD) Simulations: Employing MD simulations to study the morphology and intermolecular interactions of materials based on this compound in the solid state. This is particularly important for understanding the performance of these materials in thin-film devices.

Machine Learning (ML): Utilizing ML algorithms to accelerate the prediction of material properties and to identify promising new molecular structures from large chemical spaces. nih.govrsc.org

Table 2: Computational Tools and Their Applications for this compound Research

| Computational Method | Predicted Properties | Potential Applications |

|---|---|---|

| Density Functional Theory (DFT) | Electronic structure, optical spectra, charge transport. | Design of OLED and OPV materials. |

| QSAR | Correlation of structure with properties. | High-throughput screening of new derivatives. |

| Molecular Dynamics (MD) | Solid-state morphology, intermolecular interactions. | Understanding thin-film device performance. |

Unexplored Applications in Niche Areas of Materials or Organic Chemistry

Beyond the more established applications in organic electronics, the unique structure of this compound suggests potential for use in several unexplored niche areas.

Promising future directions include:

Fluorescent Probes: The inherent fluorescence of the triarylethene core could be harnessed to develop fluorescent probes for the detection of specific analytes. The vinyl group could be functionalized with a recognition moiety to impart selectivity.

Nonlinear Optical Materials: The extended π-conjugated system of this molecule suggests potential for nonlinear optical (NLO) applications. Further investigation into its NLO properties could lead to its use in optical data storage, optical switching, and frequency conversion.

Chiral Materials: The synthesis of chiral derivatives of this compound could lead to materials with interesting chiroptical properties, such as circularly polarized luminescence, which are of interest for applications in 3D displays and spintronics.

Building Blocks for Supramolecular Chemistry: The triarylethene unit can act as a scaffold for the construction of complex supramolecular assemblies through non-covalent interactions. These assemblies could find applications in areas such as drug delivery and catalysis.

Organic Radical-Based Materials: The electrochemical or chemical oxidation of the electron-rich trianisole moieties could lead to the formation of stable radical cations, opening up possibilities for the development of organic magnetic and spintronic materials.

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for 4,4',4''-(1-Vinyl-2-ylidene)trianisole, and how can purity be optimized?

- Methodological Answer : Synthesis typically involves halogen-substitution reactions or catalytic carbonylation of precursor anisole derivatives, as inferred from analogous fluorobenzophenone syntheses . To optimize purity, use gradient recrystallization with solvents like ethanol/DMF mixtures, and monitor via HPLC (High-Performance Liquid Chromatography) with UV detection. Purity validation (>98%) should follow protocols similar to those for 4,4'-isopropylidenediphenoxyacetic acid, including COA (Certificate of Analysis) documentation .

Q. Which spectroscopic techniques are critical for characterizing this compound?

- Methodological Answer : Key techniques include:

- NMR Spectroscopy : and NMR to confirm vinylidene and trianisole backbone structure.

- UV-Vis Spectroscopy : Compare absorption profiles with porphyrin-based compounds (e.g., 4,4',4'',4'''-(porphine-5,10,15,20-tetrayl)tetrakis(benzoic acid)) to identify π-conjugation effects .

- X-ray Crystallography : Refinement via SHELX software (e.g., SHELXL for small-molecule structures) to resolve bond angles and torsional strain in the vinylidene group .

Q. What safety protocols are essential for handling this compound in lab settings?

- Methodological Answer : Follow guidelines for structurally similar aromatic amines (e.g., 4,4’-methylenebis(2-isopropyl-6-methylaniline)):

- Use fume hoods to prevent inhalation of vapors.

- Conduct biomonitoring for urinary metabolites if skin exposure is likely, as recommended for 4,4’-MDA .

- Refer to SDS (Safety Data Sheet) templates for hazard mitigation .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectroscopic data for this compound?

- Methodological Answer :

- Iterative Analysis : Apply qualitative research principles by cross-validating NMR/UV-Vis data with computational simulations (e.g., DFT for electronic structure prediction) .

- Controlled Experiments : Vary solvent polarity and temperature to isolate environmental effects on spectral shifts. For example, DMF vs. ethanol solvent systems may reveal aggregation-induced discrepancies .

- Collaborative Verification : Use multi-lab reproducibility frameworks, as seen in disaster management research, to standardize data interpretation .

Q. What strategies optimize crystallization conditions for X-ray diffraction studies of this compound?

- Methodological Answer :

- Screening Protocols : Use high-throughput vapor diffusion (e.g., sitting-drop method) with PEG-based precipitants.

- Refinement Techniques : Leverage SHELXL’s twin refinement capabilities for handling twinned crystals, particularly for low-symmetry space groups .

- Data Validation : Apply R-factor convergence criteria (<5% discrepancy) and cross-check with CCDC (Cambridge Crystallographic Data Centre) entries for analogous trianisole derivatives.

Q. How can computational modeling predict the reactivity of this compound in photophysical applications?

- Methodological Answer :

- DFT/Molecular Dynamics : Model electron density distributions to identify reactive sites (e.g., vinylidene group’s electrophilicity). Compare with 3,4,5-trifluorobenzophenone’s photophysical profiles .

- Statistical Validation : Use tools like SPSS or R to correlate computed HOMO-LUMO gaps with experimental UV-Vis data, following frameworks from social science mixed-methods research .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products